molecular formula C6H9N3O2 B14080073 6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 1000668-94-9

6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B14080073
CAS No.: 1000668-94-9
M. Wt: 155.15 g/mol
InChI Key: ZZUKTIBCFCYJPF-UHFFFAOYSA-N
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Description

6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic organic compound. Compounds of this class are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The triazine ring structure is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of propylamine with cyanuric chloride, followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.

Scientific Research Applications

6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a propyl group.

    6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione: Contains an ethyl group instead of a propyl group.

Uniqueness

6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness can make it more suitable for certain applications compared to its methyl or ethyl analogs.

Properties

CAS No.

1000668-94-9

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

6-propyl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C6H9N3O2/c1-2-3-4-7-5(10)9-6(11)8-4/h2-3H2,1H3,(H2,7,8,9,10,11)

InChI Key

ZZUKTIBCFCYJPF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=O)NC(=O)N1

Origin of Product

United States

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